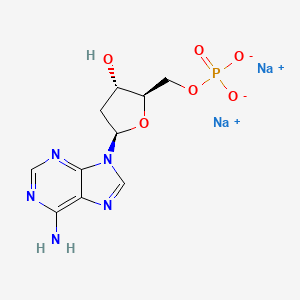
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound is a nucleotide analog, which means it mimics the structure of natural nucleotides, the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to interact with various biological pathways, making it a valuable tool in scientific research and medical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Glycosylation: This step involves the formation of a glycosidic bond between a sugar moiety and a purine base.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles replace the leaving groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Water, methanol, dichloromethane.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Plays a role in studying nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
作用机制
The compound exerts its effects by mimicking natural nucleotides, allowing it to interact with enzymes and other proteins involved in nucleic acid metabolism. It can inhibit or activate specific pathways, depending on its structure and the biological context. For example, it may inhibit viral replication by interfering with viral DNA or RNA synthesis.
相似化合物的比较
Adenosine triphosphate (ATP): A natural nucleotide involved in energy transfer.
Guanosine monophosphate (GMP): Another nucleotide analog with similar biochemical properties.
Cytidine monophosphate (CMP): Used in similar research applications.
Uniqueness: Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is unique due to its specific structure, which allows it to interact with a distinct set of enzymes and pathways. Its ability to mimic natural nucleotides while introducing slight variations makes it a powerful tool in both research and therapeutic contexts.
属性
CAS 编号 |
2922-74-9 |
|---|---|
分子式 |
C10H12N5Na2O6P |
分子量 |
375.19 g/mol |
IUPAC 名称 |
disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-oxidooxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q-1;2*+1/p-1/t5-,6-,7-;;/m1../s1 |
InChI 键 |
JXXROUZTXMLYRE-BZOOEFOLSA-M |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
手性 SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)[O-])[O-].[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)[O-])[O-].[Na+].[Na+] |
相关CAS编号 |
653-63-4 (Parent) |
序列 |
A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















